

A Technical Guide to the Spectroscopic Characterization of 2-Methylpyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2-Methylpyrimidine-5-carbaldehyde

Cat. No.: B021589

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Methylpyrimidine-5-carbaldehyde** (CAS No: 90905-33-2), a key heterocyclic building block in medicinal and agricultural chemistry. In the absence of a complete, publicly available experimental dataset, this document synthesizes predicted spectroscopic data with established principles of structural elucidation. It serves as an in-depth reference for researchers, scientists, and drug development professionals, offering detailed interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven protocols for acquiring high-quality spectroscopic data for this and structurally related compounds.

Introduction: The Significance of 2-Methylpyrimidine-5-carbaldehyde

2-Methylpyrimidine-5-carbaldehyde is a substituted pyrimidine, a class of heterocyclic compounds of immense biological importance. Pyrimidine derivatives are core scaffolds in numerous pharmaceuticals, exhibiting a wide range of activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The aldehyde functional group at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex

molecular architectures through reactions such as condensations, Wittig reactions, and reductive aminations. Its structural congeners, various pyrimidine-5-carbaldehyde derivatives, are actively investigated as key intermediates in the development of novel therapeutics, including kinase inhibitors for neurodegenerative diseases and bone anabolic agents. Understanding the precise spectroscopic signature of **2-Methylpyrimidine-5-carbaldehyde** is therefore fundamental for reaction monitoring, quality control, and the unambiguous characterization of its downstream products in drug discovery and development pipelines.

Molecular Structure and Predicted Spectroscopic Summary

The structural attributes of **2-Methylpyrimidine-5-carbaldehyde** are directly correlated to its spectroscopic output. The molecule consists of a pyrimidine ring substituted with a methyl group at the 2-position and a formyl (aldehyde) group at the 5-position.

Property	Value	Source
Molecular Formula	C ₆ H ₆ N ₂ O	--INVALID-LINK--
Molecular Weight	122.13 g/mol	--INVALID-LINK--
Physical Form	Solid	--INVALID-LINK--
Melting Point	68-69 °C	--INVALID-LINK--

Below is a summary of the predicted key spectroscopic data, which will be elaborated upon in the subsequent sections.

Technique	Key Predicted Data
^1H NMR	Aldehyde proton (CHO) $\sim 9.9\text{-}10.1$ ppm; Pyrimidine protons (H-4, H-6) $\sim 9.0\text{-}9.2$ ppm; Methyl protons (CH_3) $\sim 2.7\text{-}2.9$ ppm.
^{13}C NMR	Carbonyl carbon ($\text{C}=\text{O}$) $\sim 190\text{-}195$ ppm; Pyrimidine carbons (C-2, C-4, C-6) $\sim 155\text{-}170$ ppm; Pyrimidine carbon (C-5) $\sim 130\text{-}135$ ppm; Methyl carbon (CH_3) $\sim 20\text{-}25$ ppm.
IR (Infrared)	$\text{C}=\text{O}$ stretch $\sim 1700\text{-}1720\text{ cm}^{-1}$; C-H (aldehyde) stretch $\sim 2820\text{-}2850\text{ cm}^{-1}$ and $\sim 2720\text{-}2750\text{ cm}^{-1}$; Aromatic $\text{C}=\text{N}/\text{C}=\text{C}$ stretches $\sim 1550\text{-}1600\text{ cm}^{-1}$.
MS (Mass Spec.)	Molecular Ion $[\text{M}]^{+\bullet}$ at $m/z = 122$; Key fragment from loss of CO at $m/z = 94$.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Methylpyrimidine-5-carbaldehyde**, both ^1H and ^{13}C NMR are indispensable for structural confirmation.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **2-Methylpyrimidine-5-carbaldehyde** in a solvent like CDCl_3 is expected to show three distinct signals corresponding to the three types of protons in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
9.9 - 10.1	Singlet (s)	1H	CHO	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
9.0 - 9.2	Singlet (s)	2H	H-4, H-6	Protons on the electron-deficient pyrimidine ring are significantly deshielded. Due to the symmetry plane through the C2-C5 axis, H-4 and H-6 are chemically equivalent.
2.7 - 2.9	Singlet (s)	3H	CH ₃	The methyl protons are attached to the pyrimidine ring, resulting in a downfield shift compared to a typical aliphatic methyl group.

Causality Behind Predictions: The chemical shifts are predicted based on the electronic environment. The pyrimidine ring is electron-withdrawing, causing the attached protons (H-4, H-6) to resonate at a high chemical shift. The aldehyde proton is even further downfield due to the strong deshielding effect of the carbonyl group. The methyl group is also influenced by the aromatic ring system. The absence of adjacent protons for each group leads to the prediction of singlet multiplicities for all signals.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum is predicted to display five signals, corresponding to the five unique carbon environments in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
190 - 195	C=O	The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.
165 - 170	C-2	The carbon atom situated between two nitrogen atoms in the pyrimidine ring is expected to be significantly deshielded.
155 - 160	C-4, C-6	These equivalent carbons are adjacent to nitrogen atoms and are part of the aromatic system, leading to a downfield chemical shift.
130 - 135	C-5	This carbon is attached to the aldehyde group and is part of the pyrimidine ring.
20 - 25	CH_3	The methyl carbon is in a typical range for a methyl group attached to an aromatic system.

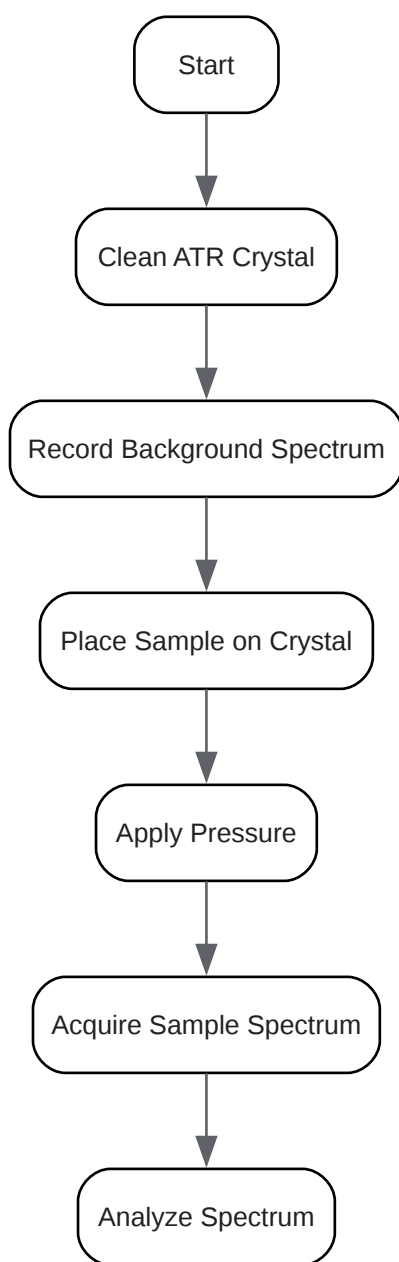
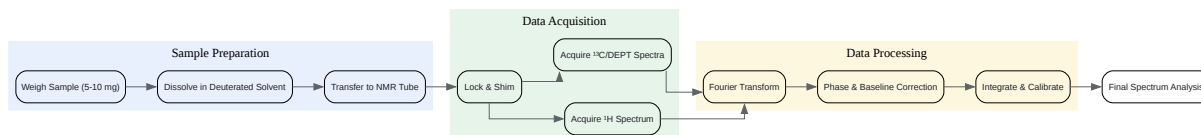
Expert Insight: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be invaluable in confirming these assignments. A DEPT-135 experiment would show positive signals for the CH and CH₃ carbons, and no signal for the quaternary carbons (C-2, C-5) and the carbonyl carbon. A DEPT-90 experiment would only show signals for the CH carbons (C-4, C-6).

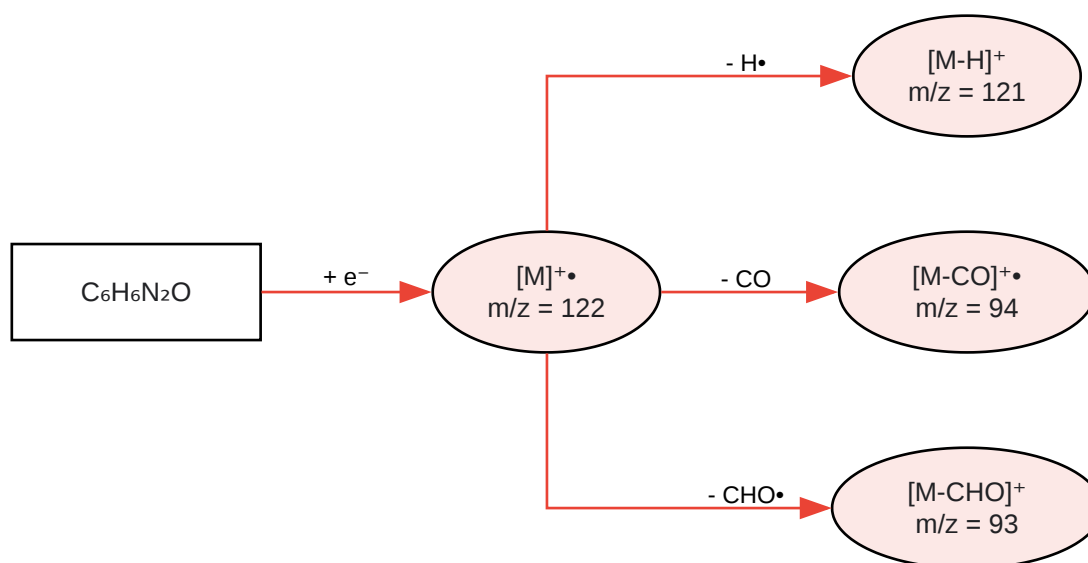
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for unambiguous structural confirmation.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Methylpyrimidine-5-carbaldehyde**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution and peak shape.
- ¹H NMR Acquisition:
 - Acquire a standard one-pulse ¹H spectrum.
 - Set an appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C spectrum.
- Set a wider spectral width (e.g., 0 to 220 ppm).
- A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Optionally, run DEPT-90 and DEPT-135 experiments to aid in peak assignment.





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References

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